A-381393

Übersicht

Beschreibung

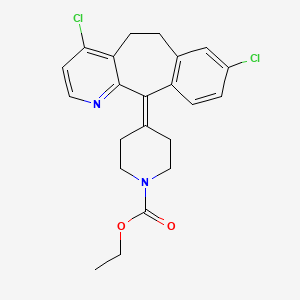

A-381393 ist eine synthetische organische Verbindung, die für ihre potente und selektive antagonistische Aktivität gegenüber dem Dopamin-D4-Rezeptor bekannt ist. Sie weist eine hohe Affinität für die menschlichen Dopamin-D4.4-, D4.2- und D4.7-Rezeptoren auf, mit Dissoziationskonstanten (K_i) von 1,5, 1,9 bzw. 1,6 Nanomolar . Diese Verbindung zeichnet sich durch ihre Fähigkeit aus, die Blut-Hirn-Schranke zu durchdringen, was sie zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .

Vorbereitungsmethoden

Die Synthese von A-381393 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die gewünschte Selektivität und Potenz zu erreichen. Der Syntheseweg beinhaltet typischerweise:

Bildung der Kernstruktur: Dies beinhaltet den Aufbau des bicyclischen Gerüsts, das für die Aktivität der Verbindung unerlässlich ist.

Funktionalisierung: Einführung verschiedener funktioneller Gruppen, um Selektivität und Potenz zu verbessern. Dieser Schritt beinhaltet häufig Reaktionen wie Alkylierung, Acylierung und Cyclisierung.

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, da sie hauptsächlich für Forschungszwecke verwendet wird. Die Synthese in einem Laborumfeld beinhaltet Standardverfahren und -bedingungen der organischen Synthese.

Analyse Chemischer Reaktionen

A-381393 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren, was möglicherweise ihre Aktivität verändert.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

A-381393 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaften: Aufgrund seiner hohen Selektivität für den Dopamin-D4-Rezeptor wird this compound zur Untersuchung der Rolle dieses Rezeptors bei verschiedenen neurologischen Prozessen und Erkrankungen eingesetzt.

Arzneimittelentwicklung: This compound dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf den Dopamin-D4-Rezeptor abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den Dopamin-D4-Rezeptor bindet und so die Wirkung von Dopamin an diesem Rezeptor blockiert. Diese antagonistische Aktivität stört die normalen Signalwege, die durch den Dopamin-D4-Rezeptor vermittelt werden, was zu verschiedenen pharmakologischen Wirkungen führt . Die Verbindung zeigt auch eine moderate Affinität für den Serotonin-5-HT2A-Rezeptor, was zu ihrem gesamten pharmakologischen Profil beitragen kann .

Wirkmechanismus

A-381393 exerts its effects by selectively binding to the dopamine D4 receptor, thereby blocking the action of dopamine at this receptor. This antagonistic activity disrupts the normal signaling pathways mediated by the dopamine D4 receptor, leading to various pharmacological effects . The compound also shows moderate affinity for the serotonin 5-HT2A receptor, which may contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

A-381393 ist einzigartig in seiner hohen Selektivität und Potenz für den Dopamin-D4-Rezeptor im Vergleich zu anderen Dopamin-Rezeptor-Antagonisten. Ähnliche Verbindungen umfassen:

Clozapin: Ein Antipsychotikum mit geringerer Selektivität für den Dopamin-D4-Rezeptor.

FAUC 213: Ein selektiver Dopamin-D4-Rezeptor-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften.

Remoxiprid: Ein Dopamin-D2-Rezeptor-Antagonist mit einer gewissen Aktivität am Dopamin-D4-Rezeptor.

This compound zeichnet sich durch seine hohe Selektivität und seine Fähigkeit aus, die Blut-Hirn-Schranke zu durchdringen, was es zu einem wertvollen Werkzeug für die Forschung in der Neurowissenschaft und Pharmakologie macht .

Eigenschaften

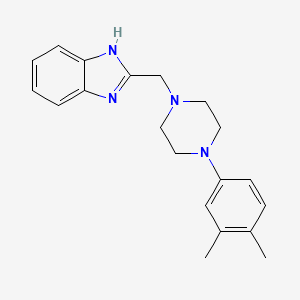

IUPAC Name |

2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMCVDGOIRQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

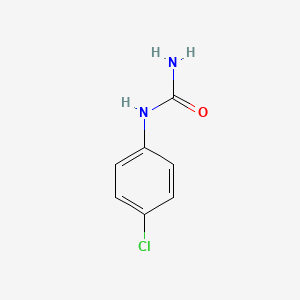

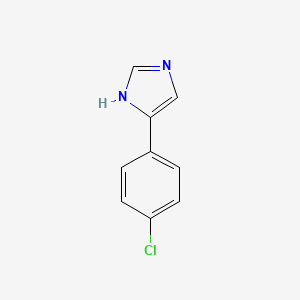

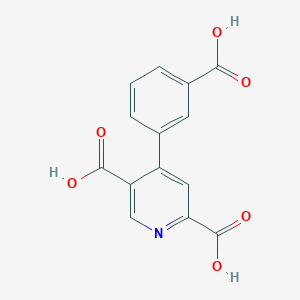

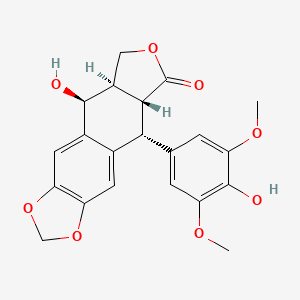

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

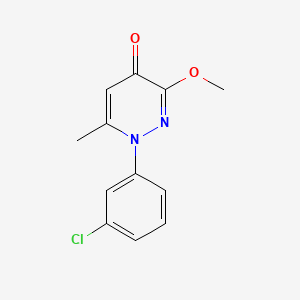

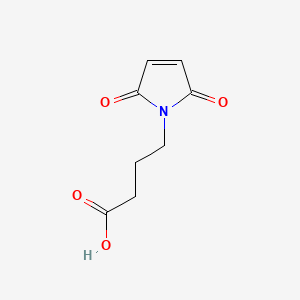

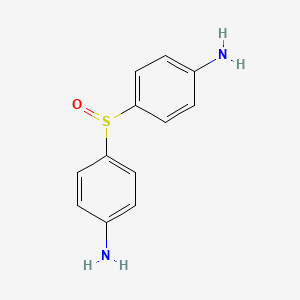

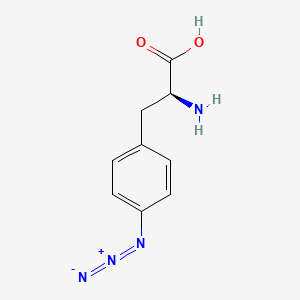

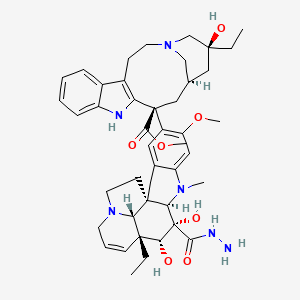

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.